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Compound of Interest

Compound Name: Strontium arsenate

Cat. No.: B079259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data

associated with the formation of strontium arsenate (Sr₃(AsO₄)₂). The information presented

herein is intended to serve as a critical resource for researchers in materials science,

chemistry, and pharmaceutical development, enabling a deeper understanding of the

compound's stability, reactivity, and potential applications.

Core Thermodynamic Data
The formation of strontium arsenate from its constituent elements in their standard states is

an exothermic process, indicating that the compound is thermodynamically stable under

standard conditions (298.15 K and 1 bar). The key thermodynamic parameters for the

formation of solid strontium arsenate are summarized in the table below.
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Thermodynamic
Parameter

Symbol Value Units

Standard Enthalpy of

Formation
ΔH°f -3317.08 kJ/mol[1]

Standard Gibbs Free

Energy of Formation
ΔG°f -3080.26 kJ/mol[1]

Standard Molar

Entropy
S° 255.22 J/(mol·K)[1]

Table 1: Standard Thermodynamic Data for the Formation of Strontium Arsenate (Sr₃(AsO₄)₂)

at 298.15 K.

Formation Reaction and Thermodynamic
Relationships
The formation of one mole of solid strontium arsenate from its elements in their standard

states can be represented by the following balanced chemical equation:

3Sr(s) + 2As(s) + 4O₂(g) → Sr₃(AsO₄)₂(s)

The relationship between the standard Gibbs free energy of formation (ΔG°f), the standard

enthalpy of formation (ΔH°f), and the standard entropy change of formation (ΔS°f) is defined by

the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS°f

Where T is the absolute temperature in Kelvin. The standard entropy change of formation can

be calculated from the standard molar entropies of the product and reactants.

The logical relationship for calculating the standard Gibbs free energy of formation is illustrated

in the diagram below.
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Figure 1: Calculation of Gibbs Free Energy of Formation.

Experimental Protocols
The determination of the thermodynamic data for strontium arsenate involves precise

experimental techniques. A plausible experimental workflow for obtaining these values is

outlined below, based on established methodologies for inorganic salt characterization.

Synthesis of Strontium Arsenate
Anhydrous strontium arsenate (Sr₃(AsO₄)₂) can be synthesized via a solid-state reaction. A

typical procedure involves:

Reactant Preparation: Stoichiometric amounts of strontium hydroxide octahydrate

(Sr(OH)₂·8H₂O) and arsenic pentoxide (As₂O₅) are thoroughly mixed in an agate mortar.

Thermal Treatment: The mixture is heated in a furnace, with a gradual increase in

temperature to drive off water and initiate the reaction. A final calcination step at a high

temperature (e.g., 800-1000 °C) for an extended period is typically required to ensure

complete reaction and crystallization.

Characterization: The resulting product is characterized by powder X-ray diffraction (PXRD)

to confirm the formation of the desired crystalline phase of Sr₃(AsO₄)₂.
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Calorimetric Measurements
Enthalpy of Formation (ΔH°f):

The standard enthalpy of formation is commonly determined using acid-solution calorimetry.

The general steps are:

Dissolution: A precisely weighed sample of the synthesized Sr₃(AsO₄)₂ is dissolved in a

suitable acidic solvent (e.g., aqueous HCl) within a calorimeter. The heat of solution (ΔHsoln)

is measured.

Reference Measurements: The heats of solution for the constituent oxides (SrO and As₂O₅)

or other relevant precursors are also measured under identical conditions.

Hess's Law Calculation: By constructing a thermochemical cycle based on Hess's Law, the

enthalpy of formation from the oxides can be calculated. This value is then combined with

the known standard enthalpies of formation of the oxides to determine the standard enthalpy

of formation of Sr₃(AsO₄)₂.

Heat Capacity and Entropy (S°):

The standard molar entropy is determined from low-temperature heat capacity measurements.

Heat Capacity Measurement: The heat capacity (Cp) of a sample of Sr₃(AsO₄)₂ is measured

as a function of temperature from near absolute zero (typically ~2 K) up to room temperature

(298.15 K) using a technique like relaxation calorimetry or adiabatic calorimetry.

Entropy Calculation: The standard molar entropy at 298.15 K is then calculated by

integrating the heat capacity data (as Cp/T) with respect to temperature from 0 K to 298.15

K.

The experimental workflow for determining the thermodynamic properties is visualized in the

following diagram.
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Figure 2: Experimental Workflow for Thermodynamic Data Determination.

Crystal Structure and Dissolution
Recent studies have successfully determined the crystal structure of anhydrous strontium
arsenate (Sr₃(AsO₄)₂). It is isostructural with its phosphate analog, strontium phosphate
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(Sr₃(PO₄)₂), crystallizing in a rhombohedral system. This structural information is vital for

theoretical calculations and for understanding the material's properties.

In aqueous environments, strontium arsenate exhibits low solubility. The dissolution

equilibrium is a key aspect of its behavior in biological and environmental systems.

Sr₃(AsO₄)₂(s) ⇌ 3Sr²⁺(aq) + 2AsO₄³⁻(aq)

The thermodynamic favorability of this dissolution process is governed by the standard Gibbs

free energy of dissolution (ΔG°diss), which can be calculated from the standard Gibbs free

energies of formation of the products and the reactant.

The signaling pathway below illustrates the relationship between the solid state and its

dissolved ionic species, a critical consideration in drug development and bioavailability studies.

Sr3(AsO4)2 (solid)

Dissolution Equilibrium
(ΔG°diss)

3Sr²⁺(aq) + 2AsO₄³⁻(aq)

Click to download full resolution via product page

Figure 3: Dissolution Pathway of Strontium Arsenate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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